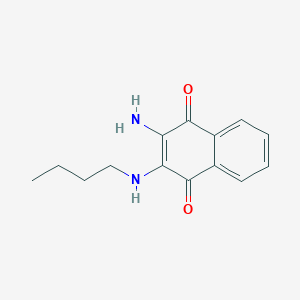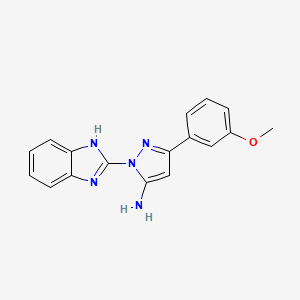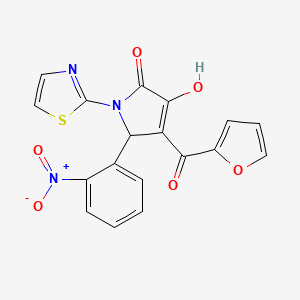
2-Amino-3-(butylamino)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(butylamino)naphthalene-1,4-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological and chemical properties. This compound features an amino group at the second position and a butylamino group at the third position on the naphthalene ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(butylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dibromonaphthalene-1,4-dione with butylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The dibromonaphthalene-1,4-dione acts as the starting material, and the butylamine serves as the nucleophile that substitutes the bromine atoms, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(butylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-3-(butylamino)naphthalene-1,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-3-(butylamino)naphthalene-1,4-dione involves its ability to interact with various molecular targets and pathways:
Free Radical Scavenging: The compound can effectively intercept free radicals and bind Fe2+ ions, preventing the formation of reactive oxygen species.
Enzyme Inhibition: It acts as an inhibitor of enzymes such as aromatase, which is involved in the biosynthesis of estrogens.
Electron Transfer: In DSSCs, the compound facilitates electron transfer from the photosensitizer to the photoanode, enhancing the efficiency of solar energy conversion.
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-(methylamino)naphthalene-1,4-dione
- 2-Bromo-3-(pentylamino)naphthalene-1,4-dione
- 2-Bromo-3-(hexylamino)naphthalene-1,4-dione
- 2-Bromo-3-(heptylamino)naphthalene-1,4-dione
- 2-Bromo-3-(octylamino)naphthalene-1,4-dione
Comparison: 2-Amino-3-(butylamino)naphthalene-1,4-dione stands out due to its specific substitution pattern, which imparts unique properties such as enhanced electron transfer capabilities and potential biological activities. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for diverse applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-amino-3-(butylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-8-16-12-11(15)13(17)9-6-4-5-7-10(9)14(12)18/h4-7,16H,2-3,8,15H2,1H3 |
Clé InChI |
VEUPEXRMGBGQAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11061622.png)
![N-(2-aminoethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11061626.png)
![1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061627.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11061638.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrazine-2-carbohydrazide](/img/structure/B11061647.png)
![2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11061655.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B11061658.png)

![6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11061673.png)

![1-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061679.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B11061695.png)

